molecular formula C12H16N2O3S2 B2404230 N-[(1Z)-[(E)-[ethoxy(methylsulfanyl)methylidene]amino](phenyl)methylidene]methanesulfonamide CAS No. 57169-67-2

N-[(1Z)-[(E)-[ethoxy(methylsulfanyl)methylidene]amino](phenyl)methylidene]methanesulfonamide

Cat. No.: B2404230
CAS No.: 57169-67-2
M. Wt: 300.39
InChI Key: RJZBZANEVRQDBW-XSOQQASASA-N
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Description

Ethyl 1-methylsulfanyl-N-[(Z)-N-methylsulfonyl-C-phenylcarbonimidoyl]methanimidate is a complex organic compound characterized by its unique structural features. This compound is known for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a combination of ethyl, methylsulfanyl, and phenylcarbonimidoyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of N-[(1Z)-[(E)-[ethoxy(methylsulfanyl)methylidene]amino](phenyl)methylidene]methanesulfonamide involves several steps. One common method includes the reaction of ethyl 1-methylsulfanyl methanimidate with N-methylsulfonyl-C-phenylcarbonimidoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds and to achieve a high yield of the final product.

Chemical Reactions Analysis

Ethyl 1-methylsulfanyl-N-[(Z)-N-methylsulfonyl-C-phenylcarbonimidoyl]methanimidate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield corresponding amines .

Scientific Research Applications

Ethyl 1-methylsulfanyl-N-[(Z)-N-methylsulfonyl-C-phenylcarbonimidoyl]methanimidate has been extensively studied for its applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has potential applications as a probe for studying enzyme mechanisms and as a precursor for the synthesis of biologically active molecules. In medicine, it is being investigated for its potential therapeutic properties, including its role as an anti-inflammatory agent. In industry, it is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds .

Mechanism of Action

The mechanism of action of N-[(1Z)-[(E)-[ethoxy(methylsulfanyl)methylidene]amino](phenyl)methylidene]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 1-methylsulfanyl-N-[(Z)-N-methylsulfonyl-C-phenylcarbonimidoyl]methanimidate can be compared with other similar compounds, such as 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine and 5-(methylsulfanyl)-1-[2-(vinyloxy)ethyl]-1H-pyrrol-2-amine. These compounds share some structural similarities but differ in their specific functional groups and chemical properties.

Properties

IUPAC Name

ethyl 1-methylsulfanyl-N-[(Z)-N-methylsulfonyl-C-phenylcarbonimidoyl]methanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S2/c1-4-17-12(18-2)13-11(14-19(3,15)16)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3/b13-12?,14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZBZANEVRQDBW-CKYDRMPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=NC(=NS(=O)(=O)C)C1=CC=CC=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=N/C(=N\S(=O)(=O)C)/C1=CC=CC=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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